molecular formula C24H28N4O3S B2905295 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 898369-13-6

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2905295
CAS RN: 898369-13-6
M. Wt: 452.57
InChI Key: CGEBBZMXQNAJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Piperidine derivatives have shown promising results in the treatment of malaria. They have demonstrated high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . The presence of a piperidine nucleus in these compounds contributes significantly to their antiplasmodial activity .

Antibacterial and Antifungal Activity

Compounds containing piperidine have been reported to possess antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-acetylcholinesterase Activity

Piperidine derivatives have shown anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that terminates nerve impulses by breaking down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease and other neurological disorders.

Anti-inflammatory Activity

Compounds containing a piperidine nucleus have demonstrated anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.

Antitumor Activity

Benzimidazole derivatives, which are structurally related to the compounds , have shown antitumor activity . They could potentially be used in the development of new anticancer drugs.

Antihypertensive Activity

Benzimidazole derivatives have also demonstrated antihypertensive activity . They could potentially be used in the treatment of high blood pressure.

Proton Pump Inhibitory Activity

Compounds containing a benzimidazole nucleus have been reported to possess proton pump inhibitory activity . Proton pump inhibitors are drugs that reduce the production of stomach acid and are used to treat conditions like gastroesophageal reflux disease (GERD).

Anthelmintic Activity

Benzimidazole derivatives have shown anthelmintic (anti-parasitic) activity . They could potentially be used in the treatment of parasitic worm infections.

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBBZMXQNAJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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